Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Catalog No.
S3565623
CAS No.
67058-68-8
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxy...

CAS Number

67058-68-8

Product Name

Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

IUPAC Name

ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-12-8-9-17-10-13(12)18-15(14)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3

InChI Key

FRGYIQUXZKTTRQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C1C=CN=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CN=C2)C3=CC=CC=C3

Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine structure. This compound features a pyrrole ring fused to a pyridine ring, with an ethyl ester functional group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C12H11N2O2C_{12}H_{11}N_{2}O_{2}, and it has a molecular weight of approximately 217.23 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry.

Typical of esters and heterocycles. Notably, it can participate in nucleophilic substitutions, hydrolysis, and esterification reactions. For instance, under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid. Additionally, the nitrogen atom in the pyrrole ring may act as a nucleophile in reactions with electrophiles, leading to the formation of more complex derivatives.

Research indicates that compounds related to pyrrolo[2,3-c]pyridine structures possess significant biological activities. Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and diseases. In vitro studies have shown that derivatives of this compound can inhibit FGFR activity effectively, suggesting its utility in cancer therapy . Furthermore, other studies have reported that similar compounds exhibit anti-inflammatory and analgesic properties, indicating a broad spectrum of biological applications.

  • Formation of the Pyrrolo-Pyridine Framework: This can be achieved through cyclization reactions involving appropriate aldehydes or ketones with nitrogen-containing compounds.
  • Esterification: The carboxylic acid derivative is then converted into the ethyl ester using reagents like ethanol in the presence of acid catalysts.
  • Substitution Reactions: Further modifications can be made to introduce the phenyl group at the desired position on the pyrrole ring.

These methods often require careful control of reaction conditions to optimize yields and selectivity.

Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several promising applications:

  • Pharmaceutical Development: Due to its inhibitory effects on FGFRs, it is being explored as a potential therapeutic agent for treating various cancers.
  • Biological Research: It serves as a useful tool in studying cellular signaling pathways related to growth factors.
  • Chemical Probes: The compound may also function as a chemical probe for investigating biological processes involving pyrrole and pyridine derivatives.

Studies on ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate have shown that it interacts with specific protein targets involved in cell signaling pathways. For example, docking studies suggest that this compound forms hydrogen bonds with key residues in FGFRs, enhancing its inhibitory potency . Additionally, interactions with other cellular proteins involved in inflammatory responses have been reported, indicating its multifaceted role in biological systems.

Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate shares structural similarities with several other compounds within the pyrrolo-pyridine family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylateSimilar pyrrolo-pyridine structureDifferent substitution pattern at the 5-position
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylateMethyl group at the 5-positionVariation in methyl substitution affecting activity
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylateIndole core instead of pyrroleDistinct aromatic system influencing biological activity
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylateMethyl substitution at position 5Different methylation pattern affecting properties

This table illustrates how ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate stands out due to its specific phenyl substitution and corresponding biological activities compared to other related compounds.

XLogP3

2.9

Dates

Last modified: 07-26-2023

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